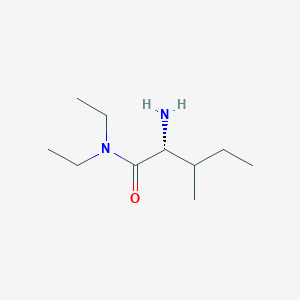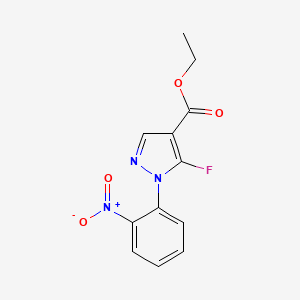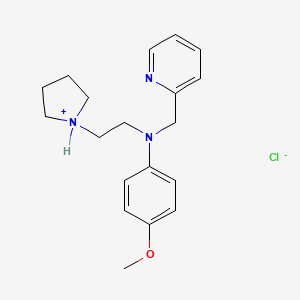![molecular formula C36H16Cl2N4O4 B13749451 2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione) CAS No. 40783-05-9](/img/structure/B13749451.png)
2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is an organic compound with the molecular formula C36H16Cl2N4O4. It is known for its complex structure, which includes two anthra[1,2-d]imidazole units connected by a dichlorophenylene bridge. This compound is also referred to as Vat Yellow 46 and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloroaniline and anthraquinone derivatives.
Condensation Reaction: The 2,5-dichloroaniline undergoes a condensation reaction with anthraquinone derivatives in the presence of a suitable catalyst.
Cyclization: The intermediate product undergoes cyclization to form the imidazole rings.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Catalysis: Catalysts are used to enhance the reaction rate and yield.
Purification: Industrial purification methods such as distillation, crystallization, and filtration are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen substitution reactions can occur at the dichlorophenylene bridge.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted phenylene derivatives .
Wissenschaftliche Forschungsanwendungen
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development and therapeutic applications.
Industry: Utilized in the production of high-performance materials and coatings.
Wirkmechanismus
The mechanism of action of 2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) involves:
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis.
Binding: The compound binds to DNA and proteins, altering their function and leading to cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(2,5-Difluoro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione)
- N,N’-(2,5-Dichloro-1,4-phenylene)-bis(N-acetylacetamide)
- 1H-Anthra[1,2-d]imidazole-6,11-dione derivatives
Uniqueness
2,2’-(2,5-Dichloro-1,4-phenylene)bis(1H-anthra[1,2-d]imidazole-6,11-dione) is unique due to its dichlorophenylene bridge, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity compared to similar compounds .
Eigenschaften
CAS-Nummer |
40783-05-9 |
|---|---|
Molekularformel |
C36H16Cl2N4O4 |
Molekulargewicht |
639.4 g/mol |
IUPAC-Name |
2-[2,5-dichloro-4-(6,11-dioxo-1H-naphtho[2,3-e]benzimidazol-2-yl)phenyl]-1H-naphtho[3,2-e]benzimidazole-6,11-dione |
InChI |
InChI=1S/C36H16Cl2N4O4/c37-23-14-22(36-40-26-12-10-20-28(30(26)42-36)34(46)18-8-4-2-6-16(18)32(20)44)24(38)13-21(23)35-39-25-11-9-19-27(29(25)41-35)33(45)17-7-3-1-5-15(17)31(19)43/h1-14H,(H,39,41)(H,40,42) |
InChI-Schlüssel |
MLQFPPIUTFMVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(N4)C5=CC(=C(C=C5Cl)C6=NC7=C(N6)C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




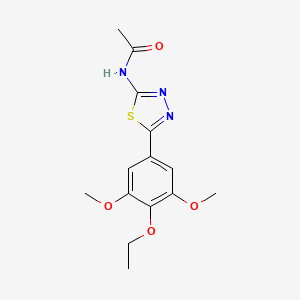

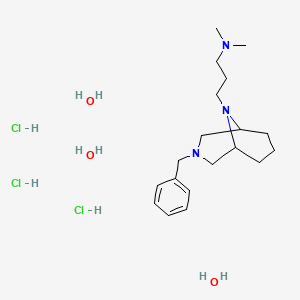
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)




